Lithium hydroxide monohydrate

描述

属性

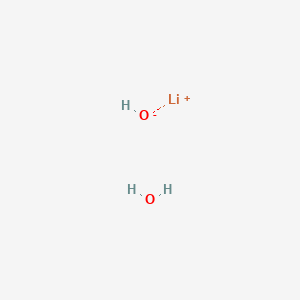

IUPAC Name |

lithium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFOQBRAJBCJND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiO, LiOH | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1310-66-3 (monohydrate), 17341-24-1 (Parent) | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893845, DTXSID901337186 | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 12.8 (good) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cm³ | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1310-65-2, 64538-53-0 | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903YL31JAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

450-471 °C | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Lithium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of lithium hydroxide (B78521) monohydrate (LiOH·H₂O), a crucial inorganic compound with diverse applications, including in the synthesis of cathode materials for lithium-ion batteries. This document outlines its crystallographic parameters, details the experimental protocols for its structural determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of lithium hydroxide monohydrate has been determined primarily through single-crystal X-ray diffraction and neutron diffraction techniques. The compound crystallizes in the monoclinic system. However, different studies have reported slightly different unit cell parameters and space group assignments, which are summarized below for comparative analysis.

Table 1: Crystallographic Data for this compound (LiOH·H₂O)

| Parameter | Reported Value (X-ray Diffraction)[1] | Reported Value (Materials Project - P-1)[2] | Reported Value (ResearchGate)[3] |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | C2/m | P-1 | - |

| a (Å) | 7.37 | 3.13 | 7.4153 |

| b (Å) | 8.26 | 5.50 | 8.3054 |

| c (Å) | 3.19 | 5.51 | 3.1950 |

| α (°) | 90 | 96.15 | 90 |

| β (°) | 110.18 | 103.63 | 110.107 |

| γ (°) | 90 | 103.24 | 90 |

| Volume (ų) | - | 88.36 | - |

| Z | 4 | - | - |

Table 2: Selected Interatomic Distances for this compound (LiOH·H₂O)

| Bond/Interaction | Distance (Å) - (X-ray Refinement)[1] | Distance (Å) - (Materials Project)[2] |

| O(1)-H(1) | 0.94 | - |

| O(2)-H(2) | 1.07 | - |

| O(1)---H(2) (Hydrogen Bond) | 1.76 | - |

| Li-O | - | 1.94 (x1), 1.95 (x3) |

| H-O | - | 0.97, 1.01 (x2) |

Molecular and Crystal Structure Description

This compound features a crystal structure where each lithium ion is tetrahedrally coordinated by oxygen atoms, two from hydroxide groups and two from water molecules.[1] These tetrahedra are linked by sharing edges to form pairs, which then share corners to create infinite chains running along the c-axis.[4] These chains are further interconnected by hydrogen bonds between the hydroxide and water molecules.[1][4] The water molecule is not disordered, and its hydrogen atoms are localized.[1] The structure consists of layers of lithium atoms in a square lattice, with hydroxide ions capping the squares alternately above and below the lithium layer.[5]

Experimental Protocols

The determination of the crystal structure of this compound relies on diffraction techniques that probe the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique to determine the precise atomic positions, bond lengths, and bond angles within a crystal.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of LiOH·H₂O, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential crystal degradation.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data using a least-squares algorithm. This process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the calculated and observed structure factors. The positions of the hydrogen atoms can often be located from a difference Fourier map.[1]

Neutron Diffraction

Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, with high precision due to their relatively large neutron scattering cross-sections.[6]

Methodology:

-

Sample Preparation: A powdered sample of LiOH·H₂O or a larger single crystal is loaded into a suitable sample holder, often made of vanadium, which has a low neutron scattering cross-section.[6]

-

Data Collection: The sample is placed in a neutron diffractometer, which uses a beam of thermal neutrons from a nuclear reactor or spallation source. The diffraction pattern is recorded by a position-sensitive detector as a function of the scattering angle (2θ). For single crystals, data is collected at various crystal orientations.

-

Data Analysis (Rietveld Refinement): The collected neutron diffraction pattern is analyzed using the Rietveld method. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The fitting process refines various parameters, including lattice parameters, atomic positions (especially for hydrogen), and site occupancies, to achieve the best possible match between the calculated and observed patterns.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound using diffraction methods.

Caption: Workflow for Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental techniques employed for its analysis. The presented data and protocols offer a valuable resource for researchers and professionals working with this important compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of lithium hydroxide monohydrate_Chemicalbook [chemicalbook.com]

- 5. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Hydroxide Monohydrate (LiOH·H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) is an inorganic compound of significant interest across various scientific disciplines, including pharmaceutical development. As a strong base, it plays a crucial role as a catalyst and reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Its utility in facilitating reactions such as ester hydrolysis and the formation of sulfonamides makes it a valuable tool for medicinal chemists and process development scientists.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of LiOH·H₂O, complete with detailed experimental protocols and visual representations of its application in relevant chemical transformations.

Physical Properties

Lithium hydroxide monohydrate is a white, crystalline solid that is commercially available.[2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3]

Table 1: Key Physical Properties of LiOH·H₂O

| Property | Value | Reference(s) |

| Molecular Formula | LiOH·H₂O | [4] |

| Molecular Weight | 41.96 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Density | 1.51 g/cm³ | [3] |

| Melting Point | 462 °C (dehydrates) | [3] |

| Boiling Point | 924 °C (decomposes) | [3] |

| Crystal Structure | Monoclinic | [5] |

Table 2: Solubility of LiOH·H₂O in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 10 | 22.3 | [3] |

| 20 | ~12.8 (anhydrous basis) | [3] |

| 80 | 26.8 | [3] |

| 100 | ~17.5 (anhydrous basis) | [3] |

Chemical Properties

Lithium hydroxide is classified as a strong base, though it is the weakest of the alkali metal hydroxides.[3] It readily reacts with carbon dioxide from the air to form lithium carbonate.[3]

Key Chemical Reactions:

-

Neutralization: As a strong base, LiOH·H₂O reacts with acids in a neutralization reaction to form a lithium salt and water.

-

Ester Hydrolysis: It is an effective reagent for the hydrolysis of esters to their corresponding carboxylic acids and alcohols, a reaction crucial in both synthetic chemistry and drug metabolism studies.[1][6]

-

Catalysis: LiOH·H₂O can act as a catalyst in various organic reactions, such as the Knoevenagel and Gewald reactions.[7][8]

Experimental Protocols

Determination of Melting Point

The melting point of LiOH·H₂O, which involves dehydration, can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely ground, dry LiOH·H₂O is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting (dehydration) temperature.[4]

-

Observation: The temperature at which the solid begins to collapse and the temperature at which it becomes completely liquid are recorded as the melting range.[4] For LiOH·H₂O, this process is accompanied by the loss of its water of hydration.

Determination of Aqueous Solubility

The solubility of LiOH·H₂O in water can be determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of LiOH·H₂O is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Concentration Determination: The concentration of lithium hydroxide in the filtered solution is determined by titration with a standardized acid (e.g., HCl) using a suitable indicator.

-

Calculation: The solubility is then calculated and expressed as grams of LiOH·H₂O per 100 mL of water.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal decomposition of LiOH·H₂O.

Methodology for TGA:

-

Sample Preparation: A small, accurately weighed sample of LiOH·H₂O is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[5][10]

-

Analysis: The instrument measures the change in mass of the sample as a function of temperature. The resulting TGA curve will show a weight loss corresponding to the loss of the water molecule, followed by decomposition at higher temperatures.[5][10]

Methodology for DSC:

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is programmed with a specific heating rate.

-

Analysis: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show endothermic peaks corresponding to the dehydration and decomposition processes.[7][11]

Applications in Pharmaceutical Development

LiOH·H₂O serves as a critical reagent in the synthesis of various pharmaceutical compounds. Its strong basicity and favorable solubility profile in certain solvent systems make it a preferred choice for specific transformations.

Sulfonamide Synthesis

LiOH·H₂O is utilized as a base in the synthesis of sulfonamides, an important class of therapeutic agents.[1]

Ester Hydrolysis in Drug Synthesis and Metabolism

The hydrolysis of esters is a fundamental reaction in drug development, both for the synthesis of carboxylic acid-containing APIs and for studying the metabolic pathways of ester-based drugs. LiOH is a commonly used reagent for this transformation due to its effectiveness under mild conditions.[1][6]

Conclusion

This compound is a versatile and important inorganic compound with well-defined physical and chemical properties. For researchers and professionals in the pharmaceutical industry, a thorough understanding of these properties is essential for its effective and safe use in the synthesis and development of new medicines. The experimental protocols provided in this guide offer a foundation for the accurate characterization of LiOH·H₂O, while the visualized workflows highlight its practical applications in key pharmaceutical transformations.

References

- 1. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Preparation of Lithium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis and preparation of high-purity lithium hydroxide (B78521) monohydrate (LiOH·H₂O). As a critical material in the production of cathode materials for lithium-ion batteries and various other industrial and pharmaceutical applications, the ability to synthesize and purify lithium hydroxide monohydrate to stringent specifications is of paramount importance. This document details the most prevalent industrial production routes, including processes starting from spodumene ore, lithium carbonate, and lithium-rich brines. Furthermore, it elaborates on key purification techniques essential for achieving battery-grade quality.

Principal Synthesis Routes

The commercial production of this compound is dominated by a few key industrial processes, each with its own set of advantages and challenges. The selection of a particular route often depends on the available lithium source, economic factors, and desired product purity.

Synthesis from Spodumene Ore

Spodumene (LiAl(SiO₃)₂), a lithium-bearing pyroxene (B1172478) mineral, is a primary feedstock for lithium hydroxide production. The conversion process is a multi-step operation involving thermal treatment and hydrometallurgical processing.

A common pathway involves the calcination of α-spodumene at high temperatures (around 1100 °C) to convert it into the more reactive β-spodumene. This is followed by an acid roasting process, typically with sulfuric acid, to form lithium sulfate (B86663) (Li₂SO₄). The lithium sulfate is then leached with water and purified to remove various metal impurities. The purified lithium sulfate solution is subsequently reacted with a strong base, such as sodium hydroxide (NaOH), in a process known as causticization, to yield lithium hydroxide and a sodium sulfate byproduct. The lithium hydroxide is then crystallized from the solution as this compound.

Alternatively, a direct approach involves the pressure leaching of β-spodumene with a sodium hydroxide and lime slurry. This method can achieve high lithium dissolution rates of up to 98%.[1] The resulting lithium hydroxide solution undergoes concentration, impurity removal, and crystallization to yield the final product.[1]

Logical Relationship: Spodumene to this compound

Synthesis from Lithium Carbonate

The conversion of lithium carbonate (Li₂CO₃) to lithium hydroxide is a widely used industrial method, often referred to as causticization or the lime-soda process.[2][3] This process involves the reaction of lithium carbonate with a slurry of calcium hydroxide (Ca(OH)₂).

The reaction is a metathesis reaction where insoluble calcium carbonate (CaCO₃) precipitates, leaving lithium hydroxide in the solution.[2] The process is challenged by a maximum achievable LiOH concentration of about 3.5 wt% (1.5 mol L⁻¹), above which the conversion yield decreases.[3][4] After the reaction, the calcium carbonate precipitate is filtered off, and the resulting lithium hydroxide solution is concentrated and crystallized to produce this compound.

Experimental Protocol: Causticization of Lithium Carbonate

-

Slurry Preparation: A slurry is prepared by mixing lithium carbonate and refined lime milk (calcium hydroxide). The molar ratio of quicklime (B73336) to lithium carbonate is typically in the range of 1.1-1.5:1.[5]

-

Reaction: The slurry is heated to boiling and stirred vigorously. The reaction temperature can range from 30°C to 125°C, with reaction times varying from 2 to 7.5 hours.[5][6]

-

Solid-Liquid Separation: The resulting mixture, containing precipitated calcium carbonate and a lithium hydroxide solution, is subjected to solid-liquid separation, typically through filtration.

-

Crystallization: The clarified lithium hydroxide solution is then concentrated, often under reduced pressure, to induce crystallization of this compound.[3]

-

Drying: The crystallized product is dried at temperatures between 130°C and 140°C to obtain this compound. Further heating at 150°C to 180°C under reduced pressure can produce anhydrous lithium hydroxide.[3]

Synthesis from Lithium-Rich Brines

Lithium-rich brines, found in salt lakes and geothermal sources, are another significant source of lithium. The primary lithium compound in these brines is often lithium chloride (LiCl). The production of lithium hydroxide from brines typically involves electrolysis.

The brine is first purified to remove impurity ions such as calcium and magnesium. The purified lithium chloride solution is then fed into an electrolytic cell, where a cation-selective membrane separates the anode and cathode compartments.[3] Lithium ions migrate across the membrane to the cathode, where they react with hydroxide ions generated from the electrolysis of water to form lithium hydroxide. Chlorine gas is produced at the anode as a byproduct. This method can yield high-purity lithium hydroxide with a recovery rate of nearly 100%.[3]

Signaling Pathway: Electrolysis of Lithium Chloride Brine

Purification of this compound

Achieving the high purity required for applications such as battery manufacturing often necessitates further purification of the synthesized lithium hydroxide. Common impurities include sodium, calcium, and carbonate ions.

Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for removing cationic impurities like sodium (Na⁺) and calcium (Ca²⁺). In this process, a solution of lithium hydroxide is passed through a column packed with a cationic resin. The impurity ions have a higher affinity for the resin and are retained, while the lithium ions pass through. The retained impurities can later be eluted from the resin.

Experimental Protocol: Ion-Exchange Purification

-

Resin Conditioning: The cationic resin is conditioned with a solution of nitric acid (HNO₃) in methanol (B129727) (MeOH) and water.[7]

-

Loading: The lithium hydroxide solution, with its pH adjusted, is passed through the prepared resin column at a controlled flow rate.[7]

-

Elution: An eluent solution, such as nitric acid in a methanol/water mixture, is used to remove the retained lithium from the column.[7]

-

Post-treatment: The collected fractions containing the purified lithium are processed to remove the eluent, often by evaporation, followed by reconstitution of the lithium hydroxide solution.[7]

| Parameter | Value | Reference |

| Column Dimensions (h x d) | 20 cm x 2 cm | [7] |

| Lithium Solution Volume | 40 mL | [7] |

| pH | 3 | [7] |

| Flow Rate | 3.00 mL min⁻¹ | [7] |

| Conditioning Solution | 0.2 mol L⁻¹ HNO₃ in water | [7] |

| Elution Solution | 0.5 mol L⁻¹ HNO₃ in 80% MeOH / 20% H₂O (v/v) | [7] |

Table 1: Conditions for Ion-Exchange Purification of Lithium Hydroxide.

Antisolvent Crystallization

Antisolvent crystallization is a purification technique that relies on changing the solubility of the desired compound in a solvent system. For lithium hydroxide, which is soluble in water but only slightly soluble in alcohols like ethanol (B145695) and isopropanol, adding an alcohol as an antisolvent to an aqueous solution of lithium hydroxide can induce the crystallization of high-purity this compound.[8][9]

This method is being investigated as a more environmentally friendly and efficient alternative to traditional purification methods, as it can reduce the number of processing steps and improve yield and purity.[10]

Experimental Workflow: Antisolvent Crystallization Purification

Product Specifications

The final quality of the this compound is critical, especially for battery applications. The specifications for battery-grade material are stringent, with very low tolerances for impurities.

| Parameter | Specification (Battery Grade) |

| LiOH | 56.5% min. |

| CO₂ | 0.35% max. |

| Cl | 0.003% max. |

| SO₄ | 0.05% max. |

| CaO | 0.03% max. |

| NaOH | 0.05% max. |

| Fe₂O₃ | 0.003% max. |

| Acid Insolubles | 0.005% max. |

Table 2: Typical Specifications for Battery-Grade this compound.[8]

Conclusion

The synthesis and preparation of high-purity this compound is a complex and evolving field. The choice of production route is influenced by the available lithium source and economic considerations. While traditional methods based on spodumene and lithium carbonate remain prevalent, newer and more sustainable technologies, such as direct extraction from brines via electrolysis and advanced purification techniques like antisolvent crystallization, are gaining traction. For researchers and professionals in fields requiring high-purity lithium compounds, a thorough understanding of these synthesis and purification methodologies is essential for process optimization and the development of next-generation materials.

References

- 1. CN104003428A - Method for producing lithium hydroxide by dissolving spodumene out of pipeline reactor - Google Patents [patents.google.com]

- 2. CN103924258A - Method for preparing lithium hydroxide through electrolysis of salt lake brine - Google Patents [patents.google.com]

- 3. Property, preparation and application of lithium hydroxide monohydrate_Chemicalbook [chemicalbook.com]

- 4. Lithium Carbonate Conversion to Lithium Hydroxide Using Calcium Hydroxide: Equilibrium is Governed by Vaterite Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110395748A - The method that lithium carbonate causticizing process prepares lithium hydroxide - Google Patents [patents.google.com]

- 6. Method for producing high-purity lithium carbonate by causticizing and carbonizing coarse lithium carbonate lime - Eureka | Patsnap [eureka.patsnap.com]

- 7. inac2021.aben.com.br [inac2021.aben.com.br]

- 8. Rio Tinto | Global [riotinto.com]

- 9. Research Portal - Purification of lithium hydroxide by antisolvent crystallization [research.kuleuven.be]

- 10. Research Portal - High-Purity Lithium Hydroxide Recovery via Anti-Solvent Crystallisation [research.kuleuven.be]

In-Depth Technical Guide: Solubility of Lithium Hydroxide Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as pharmaceuticals, battery technology, and specialty chemical synthesis, where LiOH·H₂O is utilized as a reagent or precursor.

Quantitative Solubility Data

Lithium hydroxide monohydrate, an inorganic compound, generally exhibits limited solubility in organic solvents compared to its high solubility in water.[1][2][3] The polar nature of the lithium and hydroxide ions favors interactions with polar solvents. The available quantitative data for the solubility of this compound and its anhydrous form in selected organic solvents is summarized below.

Table 1: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Temperature (°C) | Solubility (g LiOH·H₂O / 100 g Solvent) |

| Methanol | 20 | 13.69[4][5] |

| Ethanol | 20 | 2.18[4][5] |

| Isopropanol | 20 | 0.11[5] |

Table 2: Solubility of Anhydrous Lithium Hydroxide in Organic Solvents at 20°C

| Solvent | Temperature (°C) | Solubility (g LiOH / 100 g Solvent) |

| Methanol | 20 | 9.76[4][5] |

| Ethanol | 20 | 2.36[4][5] |

| 1-Propanol | 20 | 0.77 |

| Isopropanol | 20 | Insoluble |

| Acetone | 20 | Insoluble |

Factors Influencing Solubility

The solubility of lithium hydroxide in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar ionic compound, lithium hydroxide is more soluble in polar solvents like alcohols than in non-polar solvents.[2]

-

Temperature: The dissolution of lithium hydroxide is generally an endothermic process, meaning its solubility tends to increase with higher temperatures.[2] One study on the solubility of LiOH·H₂O in an ethanol-water mixture showed an increase in solubility with a rise in temperature from 15°C to 35°C.[6]

-

Presence of Water: The presence of even small amounts of water can significantly increase the solubility of lithium hydroxide in organic solvents due to the high solubility of LiOH in water.[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in organic solvents typically involves the isothermal saturation method followed by a quantitative analysis of the saturated solution. The following sections detail the key experimental methodologies.

Isothermal Saturation Method

The isothermal saturation method is a common technique used to determine the solubility of a solid in a liquid.[7]

Principle: An excess amount of the solid solute is mixed with the solvent and agitated at a constant temperature until equilibrium is reached, forming a saturated solution. The concentration of the solute in the clear supernatant is then determined.

General Procedure:

-

Sample Preparation: An excess of finely powdered this compound is added to a known volume or weight of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and temperature.[8]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Analysis: The concentration of lithium hydroxide in the aliquot is determined using a suitable analytical method, such as acid-base titration or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Analytical Methods for Concentration Determination

3.2.1. Acid-Base Titration

Acid-base titration is a reliable and widely used method for quantifying lithium hydroxide.[9][10]

Principle: The hydroxide ions (OH⁻) from the dissolved lithium hydroxide are neutralized by a standardized acid solution. The equivalence point, where all the hydroxide has been neutralized, is detected using a colorimetric indicator or a pH meter (potentiometric titration).

Detailed Protocol for Titration in an Alcoholic Solution (Adapted from Aqueous Titration):

-

Sample Preparation: An accurately weighed aliquot of the saturated organic solvent solution is transferred to a titration flask. If the organic solvent is not miscible with water, an appropriate co-solvent may be necessary. For alcoholic solutions, direct titration is often possible.

-

Titrant: A standardized solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used as the titrant.

-

Indicator: Phenolphthalein (B1677637) is a suitable indicator for the titration of a strong base like LiOH with a strong acid. The endpoint is reached when the pink color of the solution disappears.[9]

-

Procedure: a. Add a few drops of phenolphthalein indicator to the sample solution in the titration flask. b. Titrate the solution with the standardized acid, swirling the flask continuously, until the pink color just disappears and the solution becomes colorless. c. Record the volume of the acid used.

-

Calculation: The concentration of lithium hydroxide is calculated based on the volume and concentration of the titrant and the volume or weight of the sample aliquot.

3.2.2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a sensitive and accurate technique for determining the elemental composition of a sample, in this case, the concentration of lithium.[11]

Principle: The sample is introduced into an argon plasma, which excites the lithium atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of lithium in the sample.

General Procedure:

-

Sample Preparation: The saturated organic solvent solution is typically diluted with a suitable solvent to a concentration within the linear range of the instrument. For organic matrices, it is crucial to match the matrix of the calibration standards to the sample matrix to avoid inaccuracies.[12] Microwave digestion can be employed for sample preparation to break down the organic matrix if necessary.[3]

-

Instrument Calibration: The ICP-OES instrument is calibrated using a series of standard solutions of known lithium concentrations prepared in the same solvent matrix as the samples.

-

Analysis: The prepared sample is introduced into the ICP-OES, and the emission intensity at the characteristic wavelength for lithium is measured.

-

Concentration Determination: The concentration of lithium in the original saturated solution is calculated from the measured intensity and the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound and the logical relationship between its properties and solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing LiOH·H₂O solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. kohan.com.tw [kohan.com.tw]

- 4. Lithium hydroxide - Wikipedia [en.wikipedia.org]

- 5. Lithium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Determination of lithium in alcoholic beverages by inductively coupled plasma atomic emission spectometry (ICP/AES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]

- 10. mt.com [mt.com]

- 11. escholarship.org [escholarship.org]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lithium hydroxide (B78521) monohydrate (LiOH·H₂O). It details the decomposition pathway, kinetics, and thermodynamic parameters, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended to serve as a valuable resource for professionals in research and development who work with or encounter this compound in their applications.

Introduction

Lithium hydroxide monohydrate is a crystalline inorganic compound with significant applications in various fields, including as a carbon dioxide absorbent in life support systems and in the synthesis of lithium-ion battery cathode materials.[1] Understanding its thermal stability and decomposition behavior is crucial for its storage, handling, and effective utilization in these applications. The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the resulting anhydrous lithium hydroxide.

Decomposition Pathway

The thermal decomposition of this compound proceeds in two primary stages:

-

Dehydration: The initial step involves the loss of the water of hydration to form anhydrous lithium hydroxide (LiOH). This is an endothermic process.[2]

LiOH·H₂O(s) → LiOH(s) + H₂O(g)

-

Decomposition of Anhydrous Lithium Hydroxide: At higher temperatures, the anhydrous lithium hydroxide decomposes into lithium oxide (Li₂O) and water vapor.[3][4]

2LiOH(s) → Li₂O(s) + H₂O(g)

It has been observed that the decomposition of lithium hydroxide grains into lithium oxide and water follows a three-dimensional phase boundary moving from the surface inward.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of this compound, collated from various studies.

Table 1: Dehydration of this compound (LiOH·H₂O → LiOH + H₂O)

| Parameter | Value | Experimental Conditions/Notes | Reference(s) |

| Dehydration Temperature | 337 K (64 °C) | Determined by DSC. | [2] |

| 100-110 °C | General observation. | [1] | |

| Endothermic Heat of Dehydration | 1440 kJ/kg | Determined by DSC. | [2] |

| Apparent Activation Energy (Ea) | 51.7 kJ/mol | Determined by TGA in the conversion ranges of 0.4-0.7. | [2][6] |

| >52.5 kJ/mol | For the reaction with CO₂, where dehydration is a key step. | [7] |

Table 2: Decomposition of Anhydrous Lithium Hydroxide (2LiOH → Li₂O + H₂O)

| Parameter | Value | Experimental Conditions/Notes | Reference(s) |

| Decomposition Temperature Range | 530-690 K (257-417 °C) | Studied by mass spectrometric and radiometric methods. | [3] |

| 360 °C to 730 °C | In various metallic containers under vacuum. | [8] | |

| Apparent Activation Energy (Ea) | 29.5 ± 1.1 kcal/mol (approx. 123.4 kJ/mol) | Determined by mass spectrometric and radiometric methods. | [3] |

| ~88 kJ/mol | For interfacial LiOH. | [4] | |

| Enthalpy of Reaction (ΔH°₆₀₀) | 29.8 ± 1.0 kcal/mol (approx. 124.7 kJ/mol) | Literature value coinciding with the apparent activation energy. | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying the thermal decomposition of this compound using TGA and DSC.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the temperature at which dehydration and decomposition occur and to quantify the associated mass loss.

Typical Experimental Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature to ramp up to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.[9]

-

-

Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset and completion temperatures for each mass loss step, corresponding to dehydration and decomposition.

-

Calculate the percentage of mass loss for each step and compare it with the theoretical values.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the temperatures and enthalpies of phase transitions, such as dehydration.

Typical Experimental Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan or use a pinhole lid to allow for the escape of evolved gases.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature to ramp up to a final temperature (e.g., 200 °C, sufficient to observe dehydration) at a controlled heating rate (e.g., 10 °C/min).

-

Maintain an inert atmosphere by purging with a gas like nitrogen at a constant flow rate.

-

-

Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to the dehydration process.

-

Determine the onset temperature, peak temperature, and the enthalpy of the transition by integrating the peak area.

-

Visualizations

The following diagrams illustrate the key processes involved in the study of the thermal decomposition of this compound.

Caption: Reaction pathway for the thermal decomposition of LiOH·H₂O.

Caption: Experimental workflow for thermal analysis of LiOH·H₂O.

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. Chemical Heat Storage with LiOH/LiOH·H2O Reaction for Low-Temperature Heat below 373 K | Scientific.Net [scientific.net]

- 3. Search results [inis.iaea.org]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation into Reaction Kinetics of LiOH*H2O and CO2 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. Investigations on dehydration processes of trisodium citrate hydrates [journal.hep.com.cn]

An In-depth Technical Guide to the Hygroscopic Nature of Lithium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) is a critical raw material in various industries, including the manufacturing of high-performance lithium-ion batteries. Its interaction with atmospheric moisture, or its hygroscopic nature, is a crucial parameter that influences its stability, handling, storage, and ultimately, its performance in end-product formulations. This technical guide provides a comprehensive overview of the hygroscopic properties of lithium hydroxide monohydrate, detailing its water sorption behavior, the equilibrium conditions for its hydration state, and standardized methodologies for its characterization. Quantitative data is summarized for clarity, and detailed experimental protocols are provided to enable researchers to conduct precise and reproducible analyses.

Physicochemical Properties

This compound is a white, crystalline solid. Its fundamental physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | LiOH·H₂O | |

| Molecular Weight | 41.96 g/mol | |

| Appearance | White crystalline powder | |

| Density | 1.51 g/cm³ | |

| Melting Point | 462 °C (decomposes) | |

| Solubility in Water | 10.9 g/100 mL at 20 °C |

Hygroscopic Behavior of Lithium Hydroxide

The hygroscopic nature of lithium hydroxide is primarily associated with its anhydrous form (LiOH). Anhydrous lithium hydroxide is hygroscopic and readily absorbs moisture from the atmosphere to form this compound.

Conversely, this compound is generally not considered hygroscopic under typical ambient conditions. It is stable in the presence of atmospheric moisture as long as the partial pressure of water vapor is at or above its equilibrium vapor pressure. However, it can adsorb a slight excess of water on its surface at very high relative humidities.

Equilibrium Moisture Content

The stability of this compound is dictated by the surrounding relative humidity (RH). The equilibrium vapor pressure of water over this compound at 25°C is approximately 4 torr, which corresponds to a relative humidity of about 17%.

-

Below 17% RH: this compound will tend to lose its water of hydration and convert to the anhydrous form.

-

At or above 17% RH: this compound is the stable form and will not significantly absorb additional water from the atmosphere, though some surface adsorption is possible at higher RH levels.

This equilibrium is a critical factor for the storage and handling of this compound to maintain its desired chemical and physical properties.

Quantitative Data

While a complete, detailed moisture sorption isotherm for this compound across a full range of relative humidities is not extensively published, the available data on its interaction with water vapor is summarized below.

| Parameter | Condition | Observation | Reference |

| Equilibrium Relative Humidity | 25 °C | ~17% RH (4 torr) | |

| Water Sorption Behavior | >17% RH | LiOH·H₂O is stable and not significantly hygroscopic. May adsorb a slight excess of water at very high RH. | |

| Dehydration Onset | Heating | Begins to lose water of hydration between 70 °C and 108 °C. | |

| Interaction with CO₂ | Ambient Air | Both anhydrous and monohydrate forms readily absorb carbon dioxide to form lithium carbonate. |

Experimental Protocols for Hygroscopicity Assessment

To accurately characterize the hygroscopic nature of this compound, several analytical techniques can be employed. The following sections provide detailed methodologies for the most relevant experimental protocols.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherm of this compound, identifying the critical relative humidity for hydration/dehydration and quantifying the amount of water absorbed or desorbed at different humidity levels.

Instrumentation: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a programmable software for controlling the experimental parameters.

Methodology:

-

Sample Preparation: Place approximately 10-20 mg of the this compound sample into the DVS sample pan.

-

Drying/Equilibration:

-

Equilibrate the sample at a low relative humidity (e.g., <1% RH) at 25 °C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the initial dry mass.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner. A typical sequence would be from 0% to 95% RH in 10% increments.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded ( dm/dt ≤ 0.002%/min over a 10-minute window). The instrument's software will automatically proceed to the next step once equilibrium is reached.

-

-

Desorption Phase:

-

Once the maximum RH is reached and the sample has equilibrated, decrease the relative humidity in the same stepwise manner back to 0% RH.

-

Again, allow the sample to reach mass equilibrium at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the moisture sorption and desorption isotherms.

-

From the isotherm, determine the equilibrium moisture content at each RH, identify any hysteresis, and pinpoint the critical RH for any phase transitions (e.g., dehydration).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for determining the water of hydration.

Objective: To quantify the water content of this compound and to determine the temperature range over which dehydration occurs.

Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent any reaction with air.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected dehydration point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

The step in the TGA curve indicates a mass loss. For this compound, this mass loss corresponds to the loss of the water molecule.

-

Calculate the percentage mass loss and compare it to the theoretical percentage of water in LiOH·H₂O (approximately 42.9%).

-

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.

Objective: To precisely quantify the water content in a sample of this compound.

Instrumentation: A Karl Fischer titrator (coulometric or volumetric). For solid samples, a Karl Fischer oven may be required to drive off the water, which is then carried by a dry gas stream into the titration cell.

Methodology (using a Karl Fischer oven):

-

Instrument Preparation:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift.

-

-

Sample Preparation:

-

Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) into a sample vial.

-

-

Analysis:

-

Seal the vial and place it in the Karl Fischer oven.

-

Heat the sample to a temperature sufficient to release the water of hydration without causing decomposition of the lithium hydroxide itself (e.g., 150 °C).

-

A dry, inert carrier gas (e.g., nitrogen) flows through the vial, carrying the released water into the titration cell.

-

The Karl Fischer reagent in the cell reacts with the water, and the instrument automatically determines the endpoint of the titration.

-

-

Calculation:

-

The instrument's software will calculate the amount of water in the sample based on the amount of reagent consumed. The result is typically expressed as a percentage of the total sample mass.

-

Visualization of Processes

Hydration and Dehydration Pathway

The reversible reaction between anhydrous lithium hydroxide and its monohydrate form is a fundamental process governing its hygroscopic behavior.

Figure 1: Reversible hydration and dehydration of lithium hydroxide.

Experimental Workflow for Hygroscopicity Assessment

A logical workflow for a comprehensive assessment of the hygroscopic properties of this compound is presented below.

Figure 2: Workflow for hygroscopicity assessment.

Handling and Storage Recommendations

Given its interaction with atmospheric moisture and carbon dioxide, the following handling and storage procedures are recommended for this compound to maintain its quality:

-

Storage: Store in tightly sealed containers in a dry, well-ventilated area. The relative humidity of the storage environment should ideally be maintained above 20% to prevent dehydration.

-

Handling: Minimize exposure to the atmosphere during handling. If possible, handle in a controlled environment such as a glove box with controlled humidity.

-

Inert Atmosphere: For applications highly sensitive to moisture and carbonate impurities, storage and handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

Understanding the hygroscopic nature of this compound is paramount for its effective use in research and industrial applications. While the monohydrate form is relatively stable under typical ambient conditions, its equilibrium with atmospheric moisture is a critical factor that must be managed. The experimental protocols detailed in this guide provide a robust framework for the precise characterization of its water sorption behavior. By employing these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in their work.

A Technical Guide to Lithium Hydroxide Monohydrate (CAS RN: 1310-66-3) for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis applications, and analytical methodologies of Lithium Hydroxide (B78521) Monohydrate, a critical reagent in modern chemical and pharmaceutical development.

Lithium hydroxide monohydrate (LiOH·H₂O), identified by CAS number 1310-66-3, is a strong base with significant applications across various scientific disciplines, including a noteworthy role in the synthesis of pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in key organic reactions, and analytical procedures for purity assessment.

Core Properties and Specifications

This compound is a white, crystalline, hygroscopic solid.[3] It is soluble in water and slightly soluble in ethanol (B145695).[4] Unlike other alkali metal hydroxides, it is the weakest, yet still a potent base.[5] Its monohydrate form is generally more stable and less hygroscopic than its anhydrous counterpart, making it easier to handle and store.[5]

Quantitative Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | References |

| Chemical Formula | LiOH·H₂O | [4] |

| CAS Number | 1310-66-3 | [4] |

| Molar Mass | 41.96 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

| Density | 1.51 g/cm³ (at 20 °C) | |

| Melting Point | 462 °C (decomposes, loses water) | |

| Boiling Point | 924 °C (of anhydrous LiOH) | |

| Solubility in Water | 216 g/L (at 20 °C) | |

| pH | ~12 (for a 0.4 g/L solution) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of LiOH·H₂O.

| Spectrum Type | Key Absorptions / Features | References |

| Infrared (IR) | ~3676 cm⁻¹ (interlayer OH⁻), ~3564 cm⁻¹ (coordinated H₂O) | [6] |

| Near-Infrared (NIR) | ~7137 cm⁻¹ (interlayer OH⁻), ~6970 cm⁻¹ (H₂O of crystallization) | [6][7] |

| Raman | The librational modes of water are observable. | [8] |

Applications in Research and Drug Development

While widely known for its use in battery technology and CO₂ scrubbing, lithium hydroxide is a valuable reagent in organic synthesis, particularly in reactions requiring a strong, yet nuanced, base.[1][3]

-

Saponification of Esters: LiOH is highly effective for the hydrolysis of esters to their corresponding carboxylic acids, a common step in the synthesis of active pharmaceutical ingredients (APIs).[9][10] Its use in a THF/water solvent system is well-established.[9] The lithium cation has been shown to accelerate the hydrolysis of esters in two-phase systems.[11][12][13]

-

Catalysis: It serves as a catalyst in various organic reactions, including aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions in drug synthesis.[1][14]

-

Peptide Synthesis: Lithium hydroxide is used for the saponification of methyl esters in peptide chemistry.[15][16]

-

Precursor for other Lithium Compounds: It is a starting material for the synthesis of other lithium salts and organolithium reagents used in pharmaceutical manufacturing.[17]

Experimental Protocols

The following sections provide detailed methodologies for common laboratory procedures involving this compound.

Protocol 1: Saponification of Methyl Benzoate (B1203000)

This protocol describes the base-catalyzed hydrolysis of an ester to a carboxylic acid.

Materials:

-

Methyl benzoate

-

This compound (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 N Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, prepare a mixture of methyl benzoate (4 mmol), this compound (40 mmol), and water (4 ml) in THF (20 ml).[10]

-

Stir the mixture at room temperature.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, acidify the reaction mixture with 1 N HCl.[10]

-

Extract the product with dichloromethane (2 x 60 ml).[10]

-

Combine the organic phases and dry over anhydrous MgSO₄.[10]

-

Concentrate the solution under vacuum to obtain the pure benzoic acid product.[10]

Protocol 2: LiOH-Catalyzed Aldol Condensation

This protocol outlines a solvent-free approach for an aldol condensation, reflecting principles of green chemistry.

Materials:

-

This compound (LiOH·H₂O)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stirrer, mix benzaldehyde (1.83 g, 1.75 mL) and acetone (0.59 g).[14]

-

Add 0.400 g of this compound to the mixture.[14]

-

Stir the reaction mixture vigorously for 8-10 minutes. A pale yellow solid should begin to separate.[14]

-

Quench the reaction by adding 5 g of crushed ice to the flask.[14]

-

Allow the solid to settle, then filter the pale yellow precipitate. Wash the solid with water.[14]

-

Dry the product by pressing it on a filter paper.[14]

-

Recrystallize the crude product from ethanol to yield pure dibenzalacetone.[14]

-

Record the yield and melting point, and confirm purity via TLC.[14]

Protocol 3: Purity Determination by Acid-Base Titration

This protocol provides a method for quantifying the purity of this compound and identifying carbonate impurities.

Materials:

-

This compound sample

-

Standardized 0.5 M Hydrochloric acid (HCl)

-

Standardized 0.1 M Hydrochloric acid (HCl)

-

Phenolphthalein (B1677637) indicator solution

-

Methyl orange indicator solution

-

Carbon dioxide-free water

-

Barium chloride (BaCl₂) solution (1 N)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbon dioxide-free water in a volumetric flask.[18][19]

-

Titration for Hydroxide:

-

Titration for Carbonate:

-

To the solution from the previous step, add a few drops of methyl orange indicator.[20]

-

Continue the titration with standardized 0.1 M HCl until a persistent orange color is produced. Record the additional volume of acid used (V₂).[20]

-

Alternatively, after the first endpoint, add an excess of 1 N barium chloride to precipitate any carbonate as BaCO₃. Then titrate the remaining hydroxide.[20]

-

-

Calculations:

-

The first endpoint (V₁) corresponds to the neutralization of all the hydroxide and half of the carbonate.

-

The second titration step (V₂) corresponds to the neutralization of the remaining half of the carbonate.

-

Calculate the percentage of LiOH and lithium carbonate in the original sample based on the volumes of standardized HCl used.

-

Key Chemical Reactions and Pathways

Carbon Dioxide Absorption

Lithium hydroxide is an excellent scavenger of carbon dioxide, a property utilized in life support systems for spacecraft and submarines.[3][21] The reaction proceeds via a two-step mechanism involving the formation of the monohydrate as an intermediate.[21][22][23]

The overall reaction is: 2 LiOH + CO₂ → Li₂CO₃ + H₂O

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is hygroscopic and will absorb CO₂ from the air, forming lithium carbonate.[5]

-

Incompatibilities: Avoid contact with strong acids, moisture, and certain metals like aluminum and zinc, as it can generate flammable hydrogen gas.[4]

This guide serves as a foundational resource for professionals utilizing this compound in a research and development capacity. Adherence to safety protocols and the experimental procedures outlined will facilitate its effective and safe application in the laboratory.

References

- 1. Lithium Hydroxide's Role In Chemical Reaction Kinetics [eureka.patsnap.com]

- 2. redox.com [redox.com]

- 3. alphachem.biz [alphachem.biz]

- 4. Lithium hydroxide, monohydrate | LiOH.H2O | CID 168937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lithium hydroxide: a comprehensive analysis of its properties, uses and application areas - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Hydration of LiOH and LiCl—Near-Infrared Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Saponification-Typical procedures - operachem [operachem.com]

- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]

- 12. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. scribd.com [scribd.com]

- 15. sciforum.net [sciforum.net]

- 16. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 17. KR20120066534A - Preparation of this compound from lithium carbonate - Google Patents [patents.google.com]

- 18. scribd.com [scribd.com]

- 19. mt.com [mt.com]

- 20. uspnf.com [uspnf.com]

- 21. nss.org [nss.org]